molecular formula C17H20N4 B2952930 (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 305351-75-1

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No. B2952930
CAS RN: 305351-75-1
M. Wt: 280.375
InChI Key: QBTUPSGXVQCSGW-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, also known as MP-10, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. This compound is a member of the piperazine family of compounds, which are known for their ability to interact with various neurotransmitter systems in the brain.

Scientific Research Applications

Synthesis and Receptor Binding Assays

Compounds structurally related to "(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine" have been synthesized and evaluated for their receptor binding affinities, indicating their potential as ligands for dopamine receptors. For instance, derivatives have shown potential as dopamine D4 receptor ligands based on in vitro receptor binding assays, suggesting their application in developing treatments for neurological disorders (Yang Fang-wei, 2013).

Novel Syntheses of N-Heterocycles

Research on the synthesis of α- and β-alkylated N-heterocycles, including piperidine and piperazine derivatives, by C-H functionalization adjacent to nitrogen atoms opens new pathways for creating pharmacologically active compounds and materials. This method offers an atom-economic approach to obtaining a variety of N-heterocycles, which are crucial scaffolds in drug discovery and development (Philippa R. Payne et al., 2013).

Phosphorus Dendrimers and Biological Applications

The synthesis of phosphorus dendrimers with amine terminal groups, including piperazine derivatives, has been explored for their low cytotoxicity and ability to form complexes with DNA. These dendrimers have been used in transfection experiments, highlighting their potential in gene delivery and therapeutic applications. The dendrimers' ability to interact with DNA and facilitate the delivery of genetic material into cells underscores their significance in biomedical research (C. Padié et al., 2009).

CO2 Capture and Thermal Stability

Piperazine-based amine blends have been investigated for their thermal stability in CO2 capture processes. This research identifies thermally stable amine blends, contributing to the development of more efficient and sustainable methods for CO2 capture from industrial emissions. The study of amine blends' thermal degradation mechanisms is crucial for optimizing CO2 capture technologies (Yang Du et al., 2016).

Anthelmintic Activity

N-Benzylidenepyridin-4-amines, including compounds related to "(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine," have been synthesized and evaluated for their anthelmintic activity. These compounds exhibit significant activity against earthworms, suggesting their potential use in developing new anthelmintic agents (Satyajit Dutta, 2014).

properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-15-5-7-16(8-6-15)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTUPSGXVQCSGW-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

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